molecular formula C27H37N3O6S2 B6526998 ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 1021260-89-8

ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B6526998
CAS RN: 1021260-89-8
M. Wt: 563.7 g/mol
InChI Key: QQRBPDUMQBARQN-UHFFFAOYSA-N
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Description

Ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H37N3O6S2 and its molecular weight is 563.7 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is 563.21237826 g/mol and the complexity rating of the compound is 974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Their ability to interfere with cell cycle regulation, inhibit tumor growth, and induce apoptosis makes them promising candidates for cancer therapy .

Anti-inflammatory Activity

Indole-based compounds often exhibit anti-inflammatory effects. Researchers have explored their impact on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. The compound’s structure suggests it may possess similar properties .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective potential. They may modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress. Investigating the compound’s impact on neurodegenerative diseases could be valuable .

Antimicrobial Activity

Indole compounds frequently display antimicrobial properties. Their effects against bacteria, fungi, and viruses have been documented. Evaluating the compound’s efficacy against specific pathogens could be worthwhile .

Plant Growth Regulation

Indole-3-acetic acid (IAA), a natural indole derivative, acts as a plant hormone. It regulates growth, development, and responses to environmental cues. Investigating whether the compound influences plant growth could yield interesting findings .

Metal Complexes and Coordination Chemistry

Given its complex structure, the compound may form stable metal complexes. Researchers could explore its coordination behavior with transition metals, potentially leading to novel materials or catalysts .

Drug Delivery Systems

The compound’s functional groups and solubility characteristics make it a potential candidate for drug delivery systems. Researchers could investigate its encapsulation in nanoparticles or micelles for targeted drug release .

properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O6S2/c1-7-35-25(32)21-20-15-26(2,3)29-27(4,5)22(20)37-24(21)28-23(31)17-10-12-19(13-11-17)38(33,34)30(6)16-18-9-8-14-36-18/h10-13,18,29H,7-9,14-16H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBPDUMQBARQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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